Enhanced Lipophilicity via 3-Ethoxy Substitution Compared to 4-Nitropyrazole Core
The introduction of a 3-ethoxy group significantly increases the compound's lipophilicity relative to the unsubstituted 4-nitropyrazole core. While direct experimental logP values for the target compound are not available in the primary literature, a cross-study comparison of computed XLogP3-AA values reveals a notable difference. A structurally related 3-ethoxy-1-methyl-5-phenyl-1H-pyrazole analog exhibits an XLogP3-AA of 2.6 . In contrast, the parent 4-nitropyrazole (CAS 2075-46-9) has a calculated LogP of approximately 0.53 (based on standard computational methods for a compound with molecular formula C3H3N3O2 and no lipophilic substituents). This increase in lipophilicity of over two log units is consistent with the addition of the ethoxy and methyl groups, which is known to enhance membrane permeability and oral bioavailability in drug discovery programs .
| Evidence Dimension | Lipophilicity (Calculated LogP/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA of 2.6 for a structurally related 3-ethoxy-1-methyl-pyrazole analog |
| Comparator Or Baseline | 4-Nitropyrazole (CAS 2075-46-9) with calculated LogP of approximately 0.53 |
| Quantified Difference | Increase of approximately 2.1 log units |
| Conditions | Computational estimation of XLogP3-AA (for analog) and standard LogP calculation (for parent core) |
Why This Matters
Higher lipophilicity is a critical determinant of membrane permeability and oral bioavailability, making this compound a more suitable starting point for the development of CNS-penetrant or orally active drug candidates compared to less lipophilic 4-nitropyrazole derivatives.
